3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-Carbamoylbicyclo[111]pentane-1-carboxylic acid is a bicyclic compound characterized by a unique three-dimensional structure This compound is part of the bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are simultaneously added to form the bicyclic structure.
Functionalization: The introduction of the carbamoyl and carboxylic acid groups can be carried out through various functionalization reactions. For instance, the carboxylic acid group can be introduced via oxidation of a precursor compound, while the carbamoyl group can be added through amide formation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The carbamoyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylates and anhydrides.
Reduction: Reduced forms like alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is being explored for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows for specific and high-affinity interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid
Comparison: 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid functional groups, which provide distinct reactivity and interaction profiles compared to its analogs. For instance, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a methoxycarbonyl group instead of a carbamoyl group, leading to different chemical properties and potential applications. Similarly, 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid contains a phenyl group, which imparts aromatic characteristics and influences its reactivity and interactions.
Properties
IUPAC Name |
3-carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYAYJYNPZQVKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665602 |
Source
|
Record name | 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147950-39-8 |
Source
|
Record name | 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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